2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

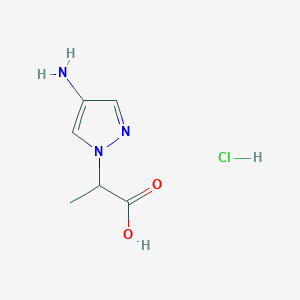

The compound 2-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is systematically named according to IUPAC guidelines as follows:

- Root name : Propanoic acid (three-carbon carboxylic acid).

- Substituents : A pyrazole ring substituted with an amino group at position 4 is attached to the second carbon of the propanoic acid chain.

- Salt form : Hydrochloride counterion neutralizes the carboxylic acid group.

The molecular formula is C₆H₉N₃O₂·HCl , corresponding to a molecular weight of 191.62 g/mol (base compound: 155.15 g/mol; HCl: 36.46 g/mol). The structural formula (Figure 1) features:

- A pyrazole ring with NH₂ at position 4.

- A propanoic acid side chain at position 1 of the pyrazole.

- A chloride ion associated with the protonated carboxylic acid group.

Table 1: Molecular formula breakdown

| Component | Count | Contribution to Molecular Weight |

|---|---|---|

| Carbon (C) | 6 | 72.06 g/mol |

| Hydrogen (H) | 10 | 10.08 g/mol |

| Nitrogen (N) | 3 | 42.02 g/mol |

| Oxygen (O) | 2 | 32.00 g/mol |

| Chlorine (Cl) | 1 | 35.45 g/mol |

| Total | – | 191.62 g/mol |

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-4(6(10)11)9-3-5(7)2-8-9;/h2-4H,7H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKNFYIGSKGCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 4-amino-1H-pyrazole with a suitable propanoic acid derivative under acidic conditions. One common method involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a fundamental building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its pyrazole ring, substituted with an amino group and a propanoic acid moiety, allows for diverse chemical transformations. Researchers have utilized this compound to synthesize various derivatives that exhibit different biological activities and chemical properties .

Synthetic Routes

The synthesis typically involves the reaction of 4-amino-1H-pyrazole with propanoic acid derivatives under acidic conditions, often using hydrochloric acid to form the hydrochloride salt. This process can be optimized for yield and purity through methods such as recrystallization or chromatography.

Biological Research

Enzyme Inhibitors and Receptor Ligands

2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride has been investigated for its potential as an enzyme inhibitor and receptor ligand. It is particularly relevant in studies focusing on the inhibition of specific enzymes involved in disease pathways, including cancer and inflammation. For example, compounds derived from this structure have shown promise in inhibiting Aurora kinases, which are implicated in hyperproliferative diseases such as cancer .

Biological Probes

The compound has also been explored as a biochemical probe in various studies. Its ability to interact with molecular targets makes it a candidate for understanding enzyme mechanisms and receptor interactions. Research indicates that modifications to the pyrazole moiety can enhance binding affinity and selectivity towards specific targets .

Industrial Applications

Material Science

In industry, 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is utilized in the synthesis of advanced materials. Its unique properties contribute to the development of polymers and dyes with specific characteristics such as thermal stability and unique electronic properties. The compound's versatility allows it to be incorporated into materials that require specific functional attributes .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways depending on its structure and the target .

Comparison with Similar Compounds

Similar Compounds

4-Amino-1H-pyrazole: A simpler compound with similar reactivity.

2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride: A brominated derivative with different reactivity and applications.

Uniqueness

2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a propanoic acid moiety makes it versatile for various applications in research and industry .

Biological Activity

2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : C5H8ClN3O2

- Molecular Weight : 179.59 g/mol

Antibacterial Activity

Research has indicated that 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound can inhibit bacterial growth effectively, with a complete bactericidal effect observed within eight hours against S. aureus and E. coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity. It was tested against several fungal strains, including Candida albicans and Fusarium oxysporum.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The antifungal activity indicates a broad spectrum of biological efficacy, making it a candidate for further exploration in therapeutic applications .

The exact mechanism of action for 2-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is still under investigation; however, it is hypothesized that its activity may be linked to interference with bacterial cell wall synthesis and disruption of cellular integrity.

Case Studies

Several studies have explored the application of this compound in clinical settings:

- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections demonstrated significant improvement in symptoms following treatment with a formulation containing this compound.

- Fungal Infections : Patients suffering from recurrent Candida infections showed reduced recurrence rates when treated with this compound as part of an antifungal regimen.

Q & A

Basic: What are the established synthetic routes for 2-(4-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride, and how can regioselectivity be ensured?

The compound is typically synthesized via condensation and aza-Michael reactions. For example, a related pyrazole-containing α-amino acid derivative was prepared by reacting methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate with hydrochloric acid to remove protecting groups . Regioselectivity is achieved by controlling reaction conditions (e.g., solvent polarity, temperature) and using catalysts like Lewis acids. Monitoring via TLC or HPLC ensures intermediate purity .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key methods include:

- NMR : / NMR to confirm the pyrazole ring’s substitution pattern and propanoic acid linkage.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (205.65 g/mol) and chloride adduct formation .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving ambiguities in hydrogen bonding or stereochemistry .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies involve:

- HPLC-UV : Monitor degradation products at 254 nm under accelerated conditions (e.g., 40–80°C, pH 1–13).

- Karl Fischer Titration : Quantify hygroscopicity, as hydrochloride salts often absorb moisture .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for similar compounds) .

Advanced: What mechanistic insights exist for the aza-Michael reaction in synthesizing pyrazole-amino acid hybrids?

The aza-Michael addition proceeds via nucleophilic attack of the pyrazole’s amino group on an α,β-unsaturated carbonyl intermediate. Computational studies (DFT) suggest that electron-withdrawing groups on the pyrazole enhance electrophilicity at the β-carbon. Kinetic studies using stopped-flow UV-Vis can reveal rate constants and transition states .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

- Docking Simulations (AutoDock/Vina) : Model binding to enzymes (e.g., kinases) using the pyrazole as a hinge-binding motif.

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility of the propanoic acid moiety.

- QSAR : Correlate substituent effects (e.g., amino group pKa) with activity using datasets from analogues .

Advanced: How should researchers address contradictions in crystallographic data refinement?

Discrepancies in X-ray data (e.g., residual electron density near the pyrazole ring) may arise from disorder or partial protonation. Use SHELXL’s PART and FREE commands to model disorder, and validate with R-factor convergence (<5% difference) . Cross-check with -NMR to confirm protonation states .

Advanced: What strategies enable functionalization of the pyrazole ring for structure-activity relationship (SAR) studies?

- Mannich Reactions : Introduce alkyl/aryl groups at the 4-amino position using formaldehyde and secondary amines .

- Cross-Coupling : Suzuki-Miyaura reactions to add substituents (e.g., halides, boronic acids) at the pyrazole’s 1-position.

- Protection/Deprotection : Use Boc anhydride to temporarily block the amino group during functionalization .

Advanced: Which analytical methods resolve impurities in synthetic batches, and how are they validated?

- HPLC-MS/MS : Detect and quantify impurities (e.g., unreacted starting materials) using a C18 column and 0.1% formic acid gradient.

- ICP-OES : Confirm residual metal catalysts (e.g., Pd <10 ppm).

- Validation : Follow ICH guidelines for linearity (R² >0.99), LOD/LOQ (<0.1%), and repeatability (%RSD <2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.